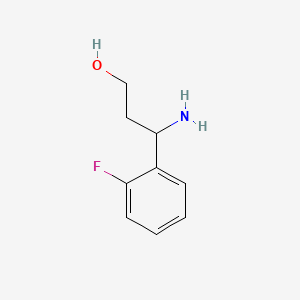

3-Amino-3-(2-fluorophenyl)propan-1-ol

Descripción

3-Amino-3-(2-fluorophenyl)propan-1-ol is a fluorinated aromatic amino alcohol with the molecular formula C₉H₁₂FNO and a molecular weight of 169.20 g/mol (). It is primarily used as a laboratory chemical and in the synthesis of specialized compounds (). Limited data are available on its physical properties (e.g., melting point, solubility), but safety assessments classify it as hazardous, with risks including acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) (). Stability under recommended storage conditions (dry, ≤28°C) is noted, though decomposition products may include carbon oxides and nitrogen oxides ().

Propiedades

IUPAC Name |

3-amino-3-(2-fluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9,12H,5-6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRDDNOUZSPGDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CCO)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Ketone Synthesis via Claisen Condensation

The synthesis begins with the preparation of 3-keto-3-(2-fluorophenyl)propan-1-ol. A Claisen condensation between 2-fluorobenzaldehyde and ethyl formate in the presence of sodium ethoxide generates benzoylacetaldehyde sodium salt. Subsequent acidification yields the keto-aldehyde intermediate, which is stabilized for further amination.

$$

\text{2-Fluorobenzaldehyde} + \text{CH}2(\text{COOEt})2 \xrightarrow{\text{NaOEt}} \text{Benzoylacetaldehyde Na}^+ \xrightarrow{\text{H}^+} \text{3-Keto-3-(2-fluorophenyl)propanal}

$$

Amination and Reduction

The keto-aldehyde is then subjected to amination using ammonium acetate or methylamine hydrochloride, forming an imine intermediate. Reduction with sodium borohydride (NaBH₄) in glacial acetic acid selectively reduces the imine to the secondary amine while preserving the alcohol functionality.

$$

\text{3-Keto-3-(2-fluorophenyl)propanal} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}4, \text{AcOH}} \text{this compound}

$$

Key Parameters:

Catalytic Hydrogenation of Nitro Precursors

Catalytic hydrogenation offers a scalable alternative for synthesizing enantiomerically pure this compound. This method is particularly advantageous for industrial-scale production due to its high atom economy.

Nitroalkene Synthesis

The nitroalkene precursor, 3-nitro-3-(2-fluorophenyl)prop-1-ene, is synthesized via Henry reaction between 2-fluorobenzaldehyde and nitroethane in the presence of a base such as ammonium acetate.

$$

\text{2-Fluorobenzaldehyde} + \text{CH}3\text{NO}2 \xrightarrow{\text{NH}_4\text{OAc}} \text{3-Nitro-3-(2-fluorophenyl)prop-1-ene}

$$

Enantioselective Hydrogenation

The nitroalkene undergoes asymmetric hydrogenation using a chiral catalyst, such as (R)-BINAP-RuCl₂, under high-pressure H₂ (50–100 bar). This step achieves enantiomeric excess (ee) values exceeding 90%.

$$

\text{3-Nitro-3-(2-fluorophenyl)prop-1-ene} \xrightarrow{\text{H}2, \text{(R)-BINAP-RuCl}2} \text{(R)-3-Amino-3-(2-fluorophenyl)propan-1-ol}

$$

Optimization Data:

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.5 mol% |

| Temperature | 50°C |

| H₂ Pressure | 80 bar |

| ee | 92–94% |

Multi-Component Reactions (MCRs)

Recent advances in MCRs have enabled the one-pot synthesis of this compound derivatives. These methods reduce purification steps and improve overall efficiency.

Kabachnik–Fields Reaction

A three-component reaction between 2-fluorobenzaldehyde, malononitrile, and ammonia in ethanol at reflux yields the target compound via a tandem Knoevenagel–Michael addition.

$$

\text{2-Fluorobenzaldehyde} + \text{NCCH}2\text{CN} + \text{NH}3 \xrightarrow{\text{EtOH, Δ}} \text{this compound}

$$

Conditions and Outcomes:

- Solvent: Ethanol

- Time: 4–6 hours

- Yield: 65–70%

- Byproducts: <5% (HPLC)

Enzymatic Resolution for Enantiopure Synthesis

For applications requiring high enantiopurity, enzymatic resolution using lipases or acylases provides an eco-friendly alternative.

Kinetic Resolution with Lipase B

Racemic this compound is treated with vinyl acetate in the presence of Candida antarctica Lipase B (CAL-B), selectively acetylating the (S)-enantiomer. The unreacted (R)-enantiomer is isolated via column chromatography.

Performance Metrics:

- ee (R): 98%

- Conversion: 45–50%

- Enzyme Recyclability: 5 cycles

Comparative Analysis of Preparation Methods

The choice of synthesis method depends on scalability, cost, and enantiomeric requirements. Below is a comparative analysis:

| Method | Yield (%) | Purity (%) | ee (%) | Scalability | Cost Estimate |

|---|---|---|---|---|---|

| Reductive Amination | 68–72 | >95 | Racemic | High | Low |

| Catalytic Hydrogenation | 75–80 | >98 | 92–94 | Moderate | High |

| MCRs | 65–70 | 90–92 | Racemic | Moderate | Low |

| Enzymatic Resolution | 40–45 | >99 | 98 | Low | Very High |

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-3-(2-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Amino-3-(2-fluorophenyl)propan-1-ol has garnered attention for its potential therapeutic properties. The incorporation of fluorine into drug molecules often enhances their bioactivity and metabolic stability. This compound may serve as a precursor in the development of pharmaceuticals targeting various diseases due to its ability to interact with specific biomolecular targets.

Biological Studies

Research indicates that the compound can modulate enzyme activities and receptor interactions, making it a candidate for further pharmacological studies. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing biochemical pathways related to neurological and metabolic functions .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical transformations such as oxidation, reduction, and substitution reactions to form diverse derivatives.

Case Study 1: Pharmacological Investigations

Recent studies have focused on the pharmacological potential of this compound. For instance, investigations into its antibacterial and antifungal activities have shown promising results, indicating that modifications to its structure can enhance its efficacy against specific pathogens .

Case Study 2: Environmental Impact

Fluorinated compounds like this compound are increasingly scrutinized for their environmental impact due to their persistence in ecosystems. Research highlights the need for careful assessment of these compounds in pharmaceutical applications to mitigate potential ecological risks associated with their usage .

Mecanismo De Acción

The mechanism of action of 3-Amino-3-(2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl group can interact with hydrophobic pockets. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Bioactivity

- Fluorine Position: The 2-fluoro substitution in this compound enhances electrophilic aromatic substitution resistance compared to its 3-fluoro isomer (). This may influence metabolic stability in drug candidates.

- Methoxy Group: 3-Amino-3-(3-methoxyphenyl)propan-1-ol’s -OCH₃ group improves solubility in polar solvents, advantageous in formulation design ().

Actividad Biológica

3-Amino-3-(2-fluorophenyl)propan-1-ol, also known as (3R)-3-amino-3-(2-fluorophenyl)propan-1-ol, is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its interactions with biological macromolecules, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features an amino group, a hydroxyl group, and a fluorinated phenyl ring, which contribute to its biological activity. The presence of the amino group allows for hydrogen bonding , while the fluorinated aromatic ring enhances hydrophobic interactions , which are critical for binding affinity to various biological targets .

Molecular Formula

| Property | Value |

|---|---|

| Molecular Formula | C9H12FNO |

| Molecular Weight | 171.20 g/mol |

| CAS Number | 1379915-20-4 |

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The compound's structural features facilitate:

- Hydrogen Bonding : The amino group can form hydrogen bonds with specific residues in target proteins.

- Hydrophobic Interactions : The fluorinated phenyl group enhances binding through hydrophobic effects, potentially leading to increased specificity and affinity for target molecules.

Pharmacological Applications

Research indicates that this compound may have various therapeutic applications:

- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures exhibit antidepressant effects by modulating neurotransmitter systems .

- Antimicrobial Properties : Some derivatives have shown promising results against various bacterial strains, indicating potential as antimicrobial agents .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several fluorinated compounds, including this compound. Results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .

Study on Enzyme Interaction

In another investigation focusing on enzyme kinetics, this compound was shown to modulate the activity of specific enzymes through competitive inhibition. This property highlights its potential role in drug development aimed at enzyme-targeted therapies.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Amino-2-(3-fluorophenyl)propan-1-ol | Different fluorine position; potential for varied reactivity | Moderate |

| 3-Amino-2-(4-fluorophenyl)propan-1-ol | Altered pharmacological profile due to positional isomerism | Low |

| 3-Amino-3-(2-bromophenyl)propan-1-ol | Bromine substitution affects binding interactions | High |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Amino-3-(2-fluorophenyl)propan-1-ol, and how do reaction conditions influence yield and purity?

- Methodology :

- Reductive Amination : Reduce 3-(2-fluorophenyl)-3-oxopropanal using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or THF under inert atmosphere. Monitor pH to prevent side reactions .

- Chiral Synthesis : Use asymmetric catalysis (e.g., chiral ligands with palladium) to control stereochemistry, critical for enantiomer-specific bioactivity .

- Optimization : Adjust solvent polarity (e.g., THF vs. ethanol) and temperature (0–25°C) to enhance enantiomeric excess (ee) and yield.

Q. How is this compound characterized structurally and functionally?

- Techniques :

- NMR Spectroscopy : Confirm fluorine position and amino/hydroxyl group interactions via ¹⁹F and ¹H NMR .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks in crystalline form .

- Mass Spectrometry : Validate molecular weight (C₉H₁₁FNO, ~183.19 g/mol) and fragmentation patterns .

Q. What are the common chemical reactions involving this compound?

- Reactions :

- Oxidation : Convert hydroxyl to ketone using KMnO₄ or CrO₃ in acidic conditions .

- Substitution : Replace fluorine via nucleophilic aromatic substitution (e.g., with Cl⁻ or Br⁻ under Cu catalysis) .

- Amide Formation : React with acyl chlorides (e.g., acetyl chloride) in pyridine to form bioactive derivatives .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and how do their biological activities differ?

- Methodology :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .

- Biological Assays : Compare enantiomers in receptor-binding studies (e.g., GABA₃ receptor modulation) and cytotoxicity screens (MTT assays) .

- Findings : (S)-enantiomers often show higher affinity for neurological targets due to spatial compatibility with active sites .

Q. How can contradictions in reported biological activity data (e.g., cytotoxicity vs. neuroprotection) be resolved?

- Approach :

- Dose-Response Studies : Test across a wide concentration range (nM to mM) to identify biphasic effects .

- Cell-Type Specificity : Compare activity in neuronal (SH-SY5Y) vs. cancer (HeLa) cell lines .

- Mechanistic Profiling : Use siRNA knockdown or receptor antagonists to isolate pathways (e.g., MAPK vs. PI3K) .

Q. What strategies optimize regioselectivity in substitution reactions of this compound?

- Optimization :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on amino) to steer substitution to the fluorophenyl ring .

- Metal Catalysis : Employ Pd/Cu systems for C-F bond activation and cross-coupling .

- Solvent Effects : Use DMF or DMSO to stabilize transition states in SNAr reactions .

Q. What mechanistic insights explain the compound’s interaction with neurotransmitter receptors?

- Methods :

- Molecular Docking : Simulate binding poses in GABA₃ or NMDA receptor models (AutoDock Vina) .

- Fluorescence Polarization : Measure affinity changes with fluorophore-labeled receptors .

- Mutagenesis : Identify critical residues (e.g., Arg⁵⁰⁶ in GABA₃) via site-directed mutagenesis .

Q. How does structure-activity relationship (SAR) analysis compare this compound to its chloro/bromo analogs?

- SAR Insights :

- Electron Effects : Fluorine’s electronegativity enhances hydrogen bonding vs. chloro/bromo analogs .

- Steric Impact : 2-F substitution reduces steric hindrance vs. 3-Br or 4-Cl derivatives, improving receptor access .

- Bioactivity Trends : Fluorinated analogs generally show higher blood-brain barrier permeability in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.